Cas no 1693903-99-9 (2-azido-1-bromo-4-iodobenzene)

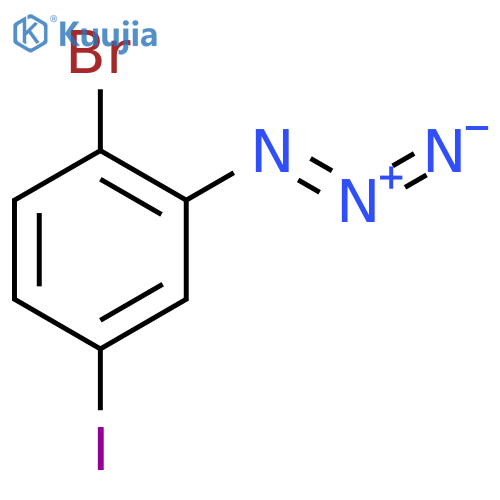

2-azido-1-bromo-4-iodobenzene structure

商品名:2-azido-1-bromo-4-iodobenzene

CAS番号:1693903-99-9

MF:C6H3BrIN3

メガワット:323.916591882706

MDL:MFCD31420960

CID:5245117

PubChem ID:130499473

2-azido-1-bromo-4-iodobenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 2-azido-1-bromo-4-iodo-

- 2-azido-1-bromo-4-iodobenzene

-

- MDL: MFCD31420960

- インチ: 1S/C6H3BrIN3/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H

- InChIKey: FKVDCFCRPYPALG-UHFFFAOYSA-N

- ほほえんだ: N(C1C=C(I)C=CC=1Br)=[N+]=[N-]

2-azido-1-bromo-4-iodobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-294304-0.25g |

2-azido-1-bromo-4-iodobenzene |

1693903-99-9 | 0.25g |

$708.0 | 2023-09-06 | ||

| Enamine | EN300-294304-10g |

2-azido-1-bromo-4-iodobenzene |

1693903-99-9 | 10g |

$3315.0 | 2023-09-06 | ||

| Enamine | EN300-294304-10.0g |

2-azido-1-bromo-4-iodobenzene |

1693903-99-9 | 10.0g |

$4052.0 | 2023-03-01 | ||

| Enamine | EN300-294304-0.05g |

2-azido-1-bromo-4-iodobenzene |

1693903-99-9 | 0.05g |

$647.0 | 2023-09-06 | ||

| Enamine | EN300-294304-5g |

2-azido-1-bromo-4-iodobenzene |

1693903-99-9 | 5g |

$2235.0 | 2023-09-06 | ||

| Enamine | EN300-294304-0.1g |

2-azido-1-bromo-4-iodobenzene |

1693903-99-9 | 0.1g |

$678.0 | 2023-09-06 | ||

| Enamine | EN300-294304-1.0g |

2-azido-1-bromo-4-iodobenzene |

1693903-99-9 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-294304-2.5g |

2-azido-1-bromo-4-iodobenzene |

1693903-99-9 | 2.5g |

$1509.0 | 2023-09-06 | ||

| Enamine | EN300-294304-5.0g |

2-azido-1-bromo-4-iodobenzene |

1693903-99-9 | 5.0g |

$2732.0 | 2023-03-01 | ||

| Enamine | EN300-294304-0.5g |

2-azido-1-bromo-4-iodobenzene |

1693903-99-9 | 0.5g |

$739.0 | 2023-09-06 |

2-azido-1-bromo-4-iodobenzene 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

1693903-99-9 (2-azido-1-bromo-4-iodobenzene) 関連製品

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量